
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This specific compound features a chlorine atom at the 5-position, an ethoxyethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloropyridin-2-amine with 2-ethoxyethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and nucleophiles like amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and ethoxyethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3,6-difluoropyridin-2-amine: Similar structure with fluorine atoms instead of the ethoxyethoxy group.
5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine: Contains a methoxyphenoxy group instead of the ethoxyethoxy group.
Uniqueness
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is unique due to the presence of the ethoxyethoxy group, which can impart distinct chemical and physical properties. This group may enhance its solubility, reactivity, and potential interactions with biological targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64945-23-9 |
|---|---|
Molekularformel |
C9H13ClN2O2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
5-chloro-3-(2-ethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H13ClN2O2/c1-2-13-3-4-14-8-5-7(10)6-12-9(8)11/h5-6H,2-4H2,1H3,(H2,11,12) |
InChI-Schlüssel |
QOBJXPBJVQQCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=C(N=CC(=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
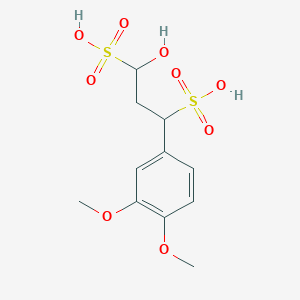
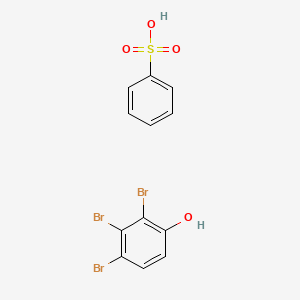
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
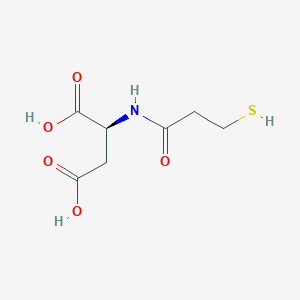

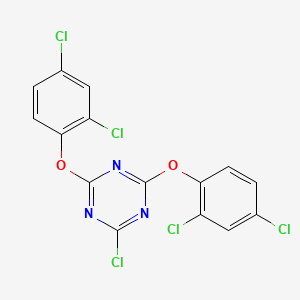
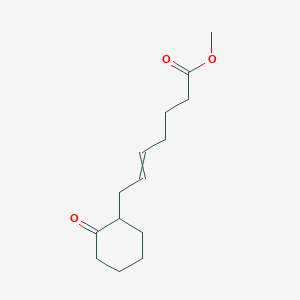
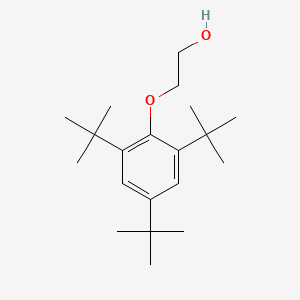
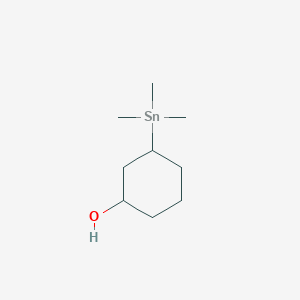
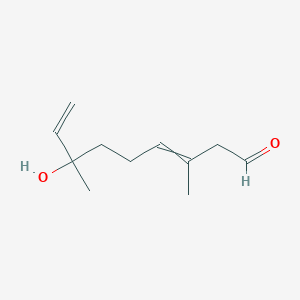

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)
